molecular formula C35H45N5O8 B1530507 Z-Gly-pro-phe-pro-leu-OH CAS No. 61867-13-8

Z-Gly-pro-phe-pro-leu-OH

Cat. No. B1530507
CAS RN: 61867-13-8
M. Wt: 663.8 g/mol
InChI Key: CKNVGZIRPDUFOZ-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Pro-Phe-Pro-Leu-OH, also known as GPFPL , is a sequence inhibiting serine proteinases. It has garnered attention in various fields, including food science, pharmaceuticals, and cosmetics. This peptide plays a pivotal role in skin care products due to its ability to inhibit desquamation (the shedding of skin cells) in human skin .


Synthesis Analysis

Z-Gly-Pro-Phe-Pro-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The Z-protecting group ensures stability during synthesis and can be selectively removed afterward .

Scientific Research Applications

Gas Phase Structure and Hydrogen Bonding

The peptide Z-Pro-Leu-Gly-OH, similar in structure to Z-Gly-pro-phe-pro-leu-OH, demonstrates distinct hydrogen bonding networks and structural elements in the gas phase. Infrared spectroscopy studies, supplemented with density functional theory calculations, revealed that Z-Pro-Leu-Gly-OH forms a γ-turn structure with a free C-terminal carboxyl group in the gas phase. This insight is crucial for understanding its potential binding capabilities in various environments (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Peptide Synthesis via Enzyme Catalysis

The tripeptides Z-Pro-Leu-Gly-OEt, Z-Pro-Leu-Gly-NH2, and Z-Pro-Leu-Gly-OBzl, structurally related to Z-Gly-pro-phe-pro-leu-OH, have been synthesized through enzyme catalysis using thermolysin and alpha-chymotrypsin. Studies have identified optimal conditions for these synthesis processes, including pH, enzyme concentration, and the balance of carboxyl and amine components. These findings contribute to the understanding of efficient peptide synthesis methodologies, potentially applicable to the synthesis of Z-Gly-pro-phe-pro-leu-OH (Cheng, Miranda, & Tominaga, 1988).

Role in Biological Mechanisms

Peptides similar to Z-Gly-pro-phe-pro-leu-OH have been studied for their role in various biological mechanisms. For instance, a study on Z-Arg-Gly-Phe-Phe-Leu-MNA and Z-Arg-Gly-Phe-Phe-Pro-MNA assessed their suitability for evaluating cathepsin D activity. Such studies reveal the potential of these peptides in biochemical assays and their role in understanding enzymatic activities (Lojda, Šmódová, Barth, & Ueberberg, 2004).

Potential as Cancer Chemotherapeutic Agents

Dipeptide Zinc(II) complexes, including Pro-Gly and Pro-Leu, have been synthesized and evaluated for their potential use as cancer chemotherapeutic agents. These complexes, which could potentially be derived from peptides like Z-Gly-pro-phe-pro-leu-OH, have demonstrated significant DNA binding and cleaving abilities, indicating their potential in targeted cancer therapy (Parveen, Arjmand, & Mohapatra, 2013).

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNVGZIRPDUFOZ-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-pro-phe-pro-leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Kitaguchi, AM Klibanov - Journal of the American Chemical …, 1989 - ACS Publications
" Conditions: 10 mM Z-Gly-Gly-Phe, 25 mM Phe-NH2, 0.5 mg/mL thermolysin, 5 45 C, shaking at 300 rpm. The enzyme (Sigma) was prepared by lyophilization of a 5 mg/mL aqueous …
Number of citations: 143 pubs.acs.org
MS Gordon, DE Volk, DR Gano - Journal of the American …, 1989 - ACS Publications
In a quest to reconcile the opposing effects of water on the desired product yield and enzymatic reaction rate, we have addressed the latter phenomenon mechanistically. It seems likely …
Number of citations: 14 pubs.acs.org

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